1-Trityl-1H-imidazole-2-carbonitrile
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Overview
Description
1-Trityl-1H-imidazole-2-carbonitrile is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties . The trityl group (triphenylmethyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Trityl-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Trityl-1H-imidazole-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions. Common reagents include halogens and organometallic compounds.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the imidazole ring.
Scientific Research Applications
1-Trityl-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Trityl-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The trityl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The imidazole ring can interact with enzymes and receptors, influencing biological pathways and exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1-Trityl-1H-imidazole-2-carbonitrile can be compared with other imidazole derivatives, such as:
1-Tritylimidazole-4-carboxaldehyde: Used in the synthesis of histamine and girolline.
1-Phenylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Methylimidazole: Commonly used in the production of resins and adhesives.
The uniqueness of this compound lies in its trityl group, which provides enhanced stability and reactivity compared to other imidazole derivatives. This makes it particularly valuable in applications requiring robust chemical properties.
Properties
IUPAC Name |
1-tritylimidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c24-18-22-25-16-17-26(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCUNJXDTNTPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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